molecular formula C10H13NO B1598719 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 90874-85-4

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No. B1598719
CAS RN: 90874-85-4
M. Wt: 163.22 g/mol
InChI Key: NBUGQUVHXNWCTQ-UHFFFAOYSA-N
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Description

“1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol” is a compound with the CAS Number: 13286-65-2 . It is also known as TRANS-1-AMINO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-OL . It is a polycyclic aromatic compound containing a tetralin moiety, which consists of a benzene fused to a cyclohexane . It is a partially hydrogenated derivative of naphthalene .


Molecular Structure Analysis

The molecular structure of “1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol” is represented by the linear formula: C10H13NO . The InChI code for this compound is 1S/C10H13NO/c11-10-8-4-2-1-3-7 (8)5-6-9 (10)12/h1-4,9-10,12H,5-6,11H2/t9-,10-/m1/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.22 . It is a white to yellow solid . The melting point of a similar compound, rac- (1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, is 104-108°C .

Scientific Research Applications

Chiral Auxiliary in Asymmetric Reactions

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol has been successfully utilized as a chiral auxiliary in Reformatsky-type reactions, which are essential for creating asymmetric compounds in organic chemistry. This application leverages the compound's ability to induce chirality in the synthesis process (Orsini et al., 2005).

Synthesis of Bioactive Compounds

This compound serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatization and functionalization have opened pathways to create a range of substances with potential biological and pharmaceutical applications (Men Wei-dong, 2013).

Enantiopure Vic-Amino Alcohols and Vic-Diamines Production

It's instrumental in synthesizing enantiopure vic-amino alcohols and vic-diamines. These compounds are valuable in organic synthesis and have been derived from (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene, a related compound (Orsini et al., 2001).

Kinetic Resolution in Enzymatic Processes

The compound has shown significance in kinetic resolution processes, particularly in enzymatic reactions. This application is pivotal for producing enantiomerically pure substances, a critical aspect in the field of stereoselective synthesis (Li et al., 2011).

Catalytic Asymmetric Synthesis

It plays a role in catalytic asymmetric synthesis, especially in the reduction of ketones to secondary alcohols. This synthesis method is significant for the development of enantiomerically pure molecules, a vital aspect in medicinal chemistry (Bellucci et al., 1997).

Novel Receptor Probes in Neuropharmacology

Some derivatives of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol have been identified as potential probes for novel receptors in neuropharmacology. This application is particularly relevant in understanding and potentially manipulating neural pathways and disorders (Wyrick et al., 1993).

properties

IUPAC Name

1-amino-1,2,3,4-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,9-10,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUGQUVHXNWCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403505
Record name 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

CAS RN

90874-85-4
Record name 1-Amino-1,2,3,4-tetrahydro-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90874-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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